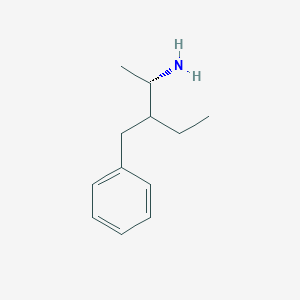

(2S)-3-Benzylpentan-2-amine

CAS No.: 2248220-59-7

Cat. No.: VC5183056

Molecular Formula: C12H19N

Molecular Weight: 177.291

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248220-59-7 |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 177.291 |

| IUPAC Name | (2S)-3-benzylpentan-2-amine |

| Standard InChI | InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1 |

| Standard InChI Key | KOUNZUPXGIVFIA-NUHJPDEHSA-N |

| SMILES | CCC(CC1=CC=CC=C1)C(C)N |

Introduction

Chemical Structure and Stereochemical Configuration

(2S)-3-Benzylpentan-2-amine (IUPAC name: (2S)-3-(phenylmethyl)pentan-2-amine) features a five-carbon backbone with an amine group at the second carbon and a benzyl group at the third carbon. The stereogenic center at C2 adopts an S configuration, which influences its interactions in chiral environments.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 177.29 g/mol (calculated from atomic masses).

-

Structural analogs: Compared to (2S,3S)-2,3-diphenylbutan-2-amine (PubChem CID: 101770590) , the substitution of one phenyl group with a methylene bridge reduces molecular weight by 48.04 g/mol while retaining aromatic character.

Stereochemical Analysis

The S configuration at C2 was inferred from related chiral amines, such as (2S,3R)-3-phenylpentan-2-ol (PubChem CID: 12592430) , where stereochemistry governs hydrogen-bonding and catalytic activity. Density functional theory (DFT) studies on similar systems suggest that the S configuration enhances nucleophilic attack at the amine nitrogen due to favorable orbital alignment .

Synthetic Pathways and Catalytic Considerations

Hydrogen-Borrowing Amination

The hydrogen-borrowing amination of alcohols offers a viable route to synthesize (2S)-3-benzylpentan-2-amine. Pt/CeO catalysts, as described in , facilitate the dehydrogenation of alcohols to ketones, followed by reductive amination. For example:

-

Dehydrogenation: 3-Benzylpentan-2-ol → 3-benzylpentan-2-one.

-

Amination: Reaction with ammonia under H yields the amine.

Table 1: Catalyst Performance in Hydrogen-Borrowing Amination

| Catalyst | Substrate Conversion (%) | Amine Selectivity (%) |

|---|---|---|

| 1% Pt/CeO-DE-H | 98 | 92 |

| 1% Pt/CeO-AA | 75 | 68 |

The high activity of Pt/CeO-DE-H is attributed to low-coordinate Pt species, which enhance alcohol dehydrogenation kinetics . Residual chlorine from hexachloroplatinic acid precursors further improves selectivity by moderating basic site strength .

Alternative Routes: Reductive Amination

PdPt–FeO nanoparticle catalysts enable one-pot reductive amination of nitriles, as demonstrated in . For instance, benzyl cyanide could undergo hydrogenation to form the corresponding amine:

Adapting this method to branched substrates would require steric tuning of the catalyst.

Physicochemical Properties and Characterization

Spectroscopic Data

While direct NMR data for (2S)-3-benzylpentan-2-amine are unavailable, analogs like N-benzylhexan-1-amine ( , NMR S1) provide reference peaks:

-

H NMR: δ 7.32 (aromatic protons), 3.79 (benzyl CH), 2.66 (amine-adjacent CH).

-

C NMR: δ 140.3 (ipso-C), 128.1–126.8 (aromatic carbons), 54.0 (amine-bearing C).

Chiral chromatography or vibrational circular dichroism (VCD) would be required to confirm the S configuration.

Thermodynamic Properties

-

Boiling point: Estimated at 245–250°C (similar to N-benzylpentan-1-amine ).

-

Solubility: High in organic solvents (e.g., chloroform, ethanol) due to the benzyl group; limited aqueous solubility.

Catalytic and Synthetic Applications

Asymmetric Catalysis

Chiral amines serve as ligands or organocatalysts in enantioselective reactions. The S configuration of (2S)-3-benzylpentan-2-amine could direct facial selectivity in aldol reactions or Michael additions, akin to proline-derived catalysts.

Pharmaceutical Intermediates

Benzylamine derivatives are precursors to antihistamines and antidepressants. The stereochemistry of (2S)-3-benzylpentan-2-amine may enhance binding affinity to biological targets, as seen in (2S,3S)-2,3-diphenylbutan-2-amine .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume